(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a compound that features a benzylamine structure with methoxy and pyrazolyl substituents
Mechanism of Action
Target of Action
Mode of Action
It is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This interaction can lead to various changes in the cell, depending on the specific receptor and the nature of the binding .
Biochemical Pathways
Similar compounds have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to have a wide range of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body.
Biochemical Analysis
Biochemical Properties
(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound’s methoxybenzyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with proteins and other biomolecules. These interactions often result in the modulation of enzyme activity and changes in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. The compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. Additionally, this compound affects cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade into various byproducts, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent metabolism. The compound can also affect the levels of various metabolites by modulating the activity of key metabolic enzymes. These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues is influenced by factors such as its solubility and affinity for different biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound within cells can determine its specific biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the condensation of 3-methoxybenzaldehyde with 3-(2H-pyrazol-3-yl)benzylamine under reductive amination conditions. This reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazolyl group can be reduced to a pyrazoline derivative.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Pyrazoline derivatives.
Substitution: Various benzylamine derivatives depending on the substituents introduced.
Scientific Research Applications
(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Similar structure with a tert-butyl group instead of a methoxy group.
3-Methoxyphenylboronic acid: Contains a methoxy group and a boronic acid moiety.
Uniqueness
(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is unique due to its combination of methoxy and pyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-[3-(1H-pyrazol-5-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-22-17-7-3-5-15(11-17)13-19-12-14-4-2-6-16(10-14)18-8-9-20-21-18/h2-11,19H,12-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFGDTRRSMSFIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC(=CC=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.